molecular formula C6H2BrClF3NO B13438371 5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine

5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine

Cat. No.: B13438371
M. Wt: 276.44 g/mol
InChI Key: KXMUIOXQTCXHSL-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine (CAS: 286946-77-8) is a halogenated pyridine derivative with the molecular formula C₇H₃BrClF₃NO and a molecular weight of 290.46 g/mol . Its structure features a pyridine ring substituted with bromo (Br) and chloro (Cl) groups at positions 5 and 2, respectively, and a trifluoromethoxy (-OCF₃) group at position 2. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .

The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, leveraging the reactivity of its halogen substituents .

Properties

Molecular Formula

C6H2BrClF3NO

Molecular Weight

276.44 g/mol

IUPAC Name

5-bromo-2-chloro-3-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H2BrClF3NO/c7-3-1-4(5(8)12-2-3)13-6(9,10)11/h1-2H

InChI Key

KXMUIOXQTCXHSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1OC(F)(F)F)Cl)Br

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The synthesis generally involves two main types of transformations:

  • Halogenation: Introduction of bromine and chlorine atoms at specific positions on the pyridine ring.
  • Trifluoromethoxylation: Installation of the trifluoromethoxy (-OCF₃) group, which significantly alters the compound’s physicochemical properties.

The typical synthetic sequence starts from a suitably substituted pyridine precursor, followed by selective halogenation and trifluoromethoxylation steps.

Starting Materials and Precursors

Commonly used pyridine precursors include halogenated pyridines such as 2-chloro-3-hydroxypyridine or 2,3-dichloropyridine derivatives. These substrates allow for regioselective functionalization at the 5-position (for bromination) and 3-position (for trifluoromethoxylation).

Halogenation Methods

  • Bromination: Radical bromination using N-bromosuccinimide (NBS) is employed to introduce bromine at the 5-position of the pyridine ring. The reaction is typically conducted under radical-initiating conditions (e.g., light or radical initiators) to ensure selective substitution.

  • Chlorination: Electrophilic chlorination at the 2-position can be achieved using chlorine gas or chlorinating agents such as FeCl₃/Cl₂. The directing effects of existing substituents guide the regioselectivity of chlorination.

Trifluoromethoxylation Methods

The trifluoromethoxy group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions:

  • Nucleophilic substitution: Using trifluoromethyl hypofluorite (CF₃OF) or trifluoromethoxide sources under anhydrous conditions to substitute a hydroxyl or halide group on the pyridine ring.

  • Catalytic cross-coupling: Palladium-catalyzed coupling of trifluoromethoxy reagents with halogenated pyridines can be used to install the -OCF₃ group efficiently.

Purification and Characterization

The crude product is purified by column chromatography or recrystallization using non-polar solvents such as hexane and ethyl acetate. Characterization is performed by:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR confirm the presence and position of substituents. The trifluoromethoxy group typically shows a characteristic ¹⁹F NMR signal near -56 ppm.

  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and purity.

Detailed Preparation Methodology with Data Tables

While direct preparation methods for 5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine are limited in open literature, closely related pyridine derivatives with trifluoromethyl and halogen substituents have been synthesized via multi-step routes. These provide a framework for understanding the preparation of the target compound.

Multi-step Synthesis Example for Related Pyridine Derivatives

A representative synthetic route for 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (a close analog) involves:

  • Formation of malonate intermediate: Diethyl malonate is deprotonated with sodium hydride and reacted with 2-chloro-3-trifluoromethyl-5-nitropyridine at 0–25 °C to form dimethyl malonate derivatives.

  • Hydrolysis and decarboxylation: Refluxing with concentrated hydrochloric acid converts the malonate to 2-methyl-5-nitro-3-(trifluoromethyl)pyridine.

  • Reduction and amination: Subsequent reduction yields the corresponding aminopyridine.

  • Bromination: Copper bromide and tert-butyl nitrite facilitate bromination at the 5-position to yield 5-bromo-2-methyl-3-(trifluoromethyl)pyridine.

Reaction Conditions and Yields

Step Reaction Conditions Temperature (°C) Time (h) Yield (%)
Malonate formation Diethyl malonate, NaH, THF, compound 1 0 to 25 16–24 >90
Hydrolysis Conc. HCl, reflux 100 24 76.6
Bromination CuBr, tert-butyl nitrite, acetonitrile Room temp 2 34.6

Note: These conditions are adapted from analogous synthetic routes for related trifluoromethylpyridines and provide insight into similar halogenated pyridine syntheses.

Industrial and Advanced Synthetic Approaches

Catalytic Systems and Halogen Exchange

Industrial synthesis often leverages advanced catalytic systems for halogen exchange and trifluoromethoxylation to improve efficiency:

  • Use of palladium catalysts for cross-coupling reactions enables selective introduction of trifluoromethoxy groups onto halogenated pyridines.

  • Halogen exchange reactions (e.g., chlorine to bromine) are optimized with specific catalysts and solvents to maximize yield.

Fluorination and On-Ring Chlorination

For related trifluoromethylpyridines, fluorination using anhydrous hydrogen fluoride and on-ring chlorination with antimony trichloride as a catalyst have been reported to improve reaction rates and product purity.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Conditions Yield Notes
Nucleophilic substitution Trifluoromethyl hypofluorite (CF₃OF) Trifluoromethoxylation Anhydrous, low temp Moderate to high Requires careful handling of reagents
Radical bromination N-bromosuccinimide (NBS) Halogenation Radical initiator, RT Moderate Selective for 5-position
Electrophilic chlorination Cl₂/FeCl₃ Halogenation Controlled temp Moderate Regioselective for 2-position
Pd-catalyzed cross-coupling Pd catalyst, trifluoromethoxy reagent Coupling Mild temp, inert atmosphere High Efficient and selective
Multi-step malonate route (analog) Diethyl malonate, NaH, CuBr Multi-step functionalization Varied 30–80% per step Adaptable for scale-up

Chemical Reactions Analysis

5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Effects on Physical Properties

The trifluoromethoxy group (-OCF₃) distinguishes the target compound from analogs with alternative substituents. Below is a comparative analysis of key derivatives:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key References
5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine 5-Br, 2-Cl, 3-OCF₃ 290.46 N/A
5-Bromo-2-chloro-3-(difluoromethoxy)pyridine 5-Br, 2-Cl, 3-OCF₂H 258.46 N/A
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine 5-Br, 2-OCH₃, 3-CF₃ 256.02 N/A
3-Chloro-2-(3-nitro-4-(trifluoromethoxy)benzyloxy)phenyl-5-(trifluoromethyl)pyridine Complex aryl-oxy substituents N/A 122.1–124.8
5-Bromo-3-(difluoromethoxy)pyridin-2-amine 5-Br, 3-OCF₂H, 2-NH₂ 239.02 N/A

Key Observations :

  • The trifluoromethoxy group increases molecular weight and lipophilicity compared to methoxy (-OCH₃) or difluoromethoxy (-OCF₂H) analogs .
  • Melting points are influenced by substituent bulk and symmetry. For instance, compound 7e (melting point 122.1–124.8°C) has a nitro group and rigid aryl-oxy substituents, enhancing crystallinity .
Halogen Reactivity:

The 5-bromo and 2-chloro groups in the target compound exhibit distinct reactivity patterns:

  • Bromine at position 5 undergoes Suzuki-Miyaura cross-coupling with boronic acids under palladium catalysis, enabling aryl-aryl bond formation .
  • Chlorine at position 2 is less reactive toward nucleophilic substitution but can participate in Pd-catalyzed aminations under specific conditions .

In contrast:

  • 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (CAS: 1214377-42-0) lacks a reactive chlorine atom, limiting its utility in sequential functionalization .
  • 5-Bromo-3-(difluoromethoxy)pyridin-2-amine (CAS: 947249-13-0) features an amine group at position 2, which can undergo diazotization or acylation reactions .
Chemoselectivity in Substitution Reactions:

highlights that in 5-bromo-2-chloro-3-fluoropyridine , bromine is selectively substituted under Pd catalysis, while chlorine reacts preferentially under neat conditions . This chemoselectivity is critical for designing stepwise synthetic routes for the target compound.

Biological Activity

5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine is a pyridine derivative known for its unique electronic properties and potential biological activities. This compound has garnered attention in pharmaceutical research due to its interactions with various biological targets, particularly in enzyme inhibition and modulation of cellular processes.

Chemical Structure and Properties

The molecular formula of 5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine is C7H3BrClF3NC_7H_3BrClF_3N with a molecular weight of approximately 260.44 g/mol. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical for bioavailability in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins through mechanisms such as:

  • Hydrogen bonding
  • π-π stacking
  • Electrostatic interactions

These interactions can lead to significant changes in enzyme activity and cellular signaling pathways, influencing various biochemical processes.

Enzyme Interaction

Research indicates that 5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine interacts notably with cytochrome P450 enzymes, which are essential for the metabolism of both xenobiotics and endogenous compounds. Inhibition of these enzymes can lead to altered metabolic pathways, affecting drug metabolism and toxicity profiles.

Table 1: Interaction with Cytochrome P450 Enzymes

Enzyme TypeEffect on ActivityReference
CYP1A2Inhibition
CYP2D6Moderate inhibition
CYP3A4Minimal effect

Cellular Effects

The compound has been shown to modulate gene expression related to oxidative stress response and apoptosis. For example, it can influence the expression of genes involved in cell survival and death pathways, which may have implications for cancer therapy and other diseases.

Pharmacokinetics

The presence of the trifluoromethoxy group improves the pharmacokinetic properties of 5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine. Studies suggest that this modification enhances metabolic stability, allowing for higher concentrations in biological systems over extended periods.

Case Studies

Several studies have documented the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of trifluoromethylpyridines, including this compound, exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Properties : Research has shown that 5-Bromo-2-chloro-3-(trifluoromethoxy)pyridine exhibits antibacterial activity against several strains of bacteria, suggesting potential applications in antimicrobial therapies .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
AntibacterialEffective against bacteria
Enzyme inhibitionInhibits cytochrome P450

Q & A

Basic: What are the key synthetic strategies for preparing 5-bromo-2-chloro-3-(trifluoromethoxy)pyridine?

Methodological Answer:
The synthesis typically involves sequential halogenation and functional group introduction. A plausible route is:

Pyridine Ring Functionalization : Start with a pyridine precursor (e.g., 3-hydroxypyridine). Introduce the trifluoromethoxy group via nucleophilic substitution using trifluoromethyl hypofluorite (CF3_3OF) under anhydrous conditions .

Halogenation Steps :

  • Bromination : Use N-bromosuccinimide (NBS) in a radical-initiated bromination at the 5-position, guided by directing effects of adjacent substituents .
  • Chlorination : Employ electrophilic chlorinating agents (e.g., Cl2_2/FeCl3_3) at the 2-position, leveraging steric and electronic effects .

Purification : Column chromatography or recrystallization in non-polar solvents (hexane/ethyl acetate) isolates the product.
Key Characterization : Confirm structure via 1H^{1}\text{H}/13C^{13}\text{C} NMR (distinct shifts for CF3_3O at ~125 ppm in 19F^{19}\text{F} NMR) and high-resolution mass spectrometry (HRMS) .

Advanced: How can regioselectivity challenges in trifluoromethoxy group installation be addressed?

Methodological Answer:
Regioselective introduction of the trifluoromethoxy group at the 3-position requires:

  • Directing Groups : Use temporary protecting groups (e.g., trimethylsilyl) at competing reactive sites to steer substitution to the desired position .
  • Metal-Mediated Reactions : Employ copper(I)-catalyzed trifluoromethoxylation with (bpy)Cu(OCF3_3) complexes, which favor electron-deficient pyridine positions .
  • Kinetic Control : Optimize reaction temperature and solvent polarity (e.g., DMF at 0°C) to slow competing pathways. Validate selectivity via HPLC-MS and 19F^{19}\text{F} NMR .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^{1}\text{H} NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and coupling patterns (meta/para relationships).
    • 19F^{19}\text{F} NMR: Single peak for CF3_3O group (~-55 to -60 ppm) .
  • Mass Spectrometry : ESI-HRMS confirms molecular ion [M+H]+^+ with isotopic patterns matching Br/Cl.
  • X-ray Crystallography : Resolve substituent positions and bond angles (if crystalline) .

Advanced: How does the trifluoromethoxy group influence reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing CF3_3O group:

  • Enhances Oxidative Addition : Facilitates Pd-catalyzed Suzuki-Miyaura couplings at the 5-bromo position. Use Pd(PPh3_3)4_4/SPhos with K2_2CO3_3 in THF/water (80°C, 12h) for aryl boronic acids .
  • Reduces Side Reactions : The CF3_3O group stabilizes intermediates, minimizing dehalogenation. Monitor by TLC and isolate via flash chromatography .
    Data Table : Comparison of Coupling Efficiency
Catalyst SystemYield (%)Byproducts
Pd(OAc)2_2/XPhos78<5% Dehalogenation
PdCl2_2(dppf)6515% Homocoupling

Basic: What are the primary applications in medicinal chemistry?

Methodological Answer:

  • Enzyme Inhibition : The compound serves as a scaffold for CYP1B1 inhibitors (e.g., mimicking steroidal pyridine derivatives) .
  • Bioisostere Design : Replace labile groups (e.g., methoxy) with CF3_3O to enhance metabolic stability. Test in microsomal assays (e.g., rat liver microsomes) .

Advanced: How to resolve contradictions in reported reaction yields for halogen displacement?

Methodological Answer:
Discrepancies arise from:

  • Solvent Effects : Polar aprotic solvents (DMSO) may favor SNAr over radical pathways. Compare DMSO vs DMF in amination reactions .
  • Catalyst Loading : Screen Pd/C vs CuI for Ullmann-type couplings. Optimize using DoE (Design of Experiments) with parameters like temperature (80–120°C) and ligand ratios .
    Case Study : Amination at 2-chloro position:
  • Low Yield (30%) : Observed with CuI/1,10-phenanthroline in DMSO (120°C).
  • High Yield (85%) : Achieved using Pd2_2(dba)3_3/Xantphos in toluene (100°C) .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods due to volatile halogenated byproducts .
  • Storage : Store at 2–8°C in amber vials under inert gas (Ar/N2_2) to prevent hydrolysis of the CF3_3O group .
  • Spill Management : Neutralize with activated carbon and dispose as hazardous waste (EPA guidelines) .

Advanced: How to assess metabolic stability of derivatives in preclinical studies?

Methodological Answer:

  • In Vitro Assays : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min. Calculate half-life (t1/2_{1/2}) .
  • Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., C-H adjacent to CF3_3O) to slow CYP450-mediated oxidation .
    Data Table : Metabolic Stability of Lead Derivatives
Derivativet1/2_{1/2} (min)Major Metabolite
4a (Parent)45O-Demethylation
4a-d2_2120None detected

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